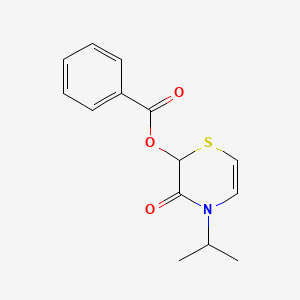![molecular formula C15H24O4 B14407188 Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate CAS No. 81842-07-1](/img/structure/B14407188.png)
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(1,4-dioxaspiro[45]dec-7-en-8-yl)pentanoate is a chemical compound with a unique spirocyclic structure This compound contains a spiro[45]decane ring system fused with a 1,4-dioxane ring, making it an interesting subject for various chemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or spirocyclic compounds.
Aplicaciones Científicas De Investigación
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is not fully understood. its reactivity is primarily due to the presence of the ester functional group and the spirocyclic structure, which can interact with various molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A structurally related compound with similar reactivity.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Another spirocyclic compound with boronic acid functionality.
Uniqueness
Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is unique due to its specific ester functional group and the length of the pentanoate chain, which can influence its reactivity and potential applications. The combination of the spirocyclic structure and the ester group makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
81842-07-1 |
|---|---|
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate |
InChI |
InChI=1S/C15H24O4/c1-2-17-14(16)6-4-3-5-13-7-9-15(10-8-13)18-11-12-19-15/h7H,2-6,8-12H2,1H3 |
Clave InChI |
OUEOGEQPSGOVPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC1=CCC2(CC1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


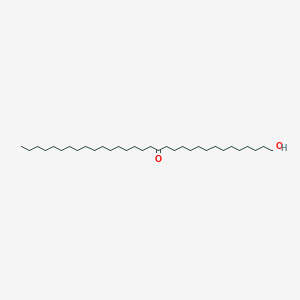
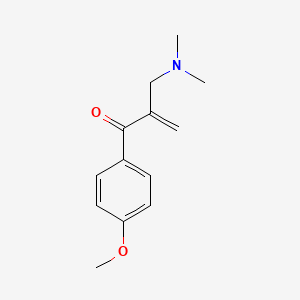

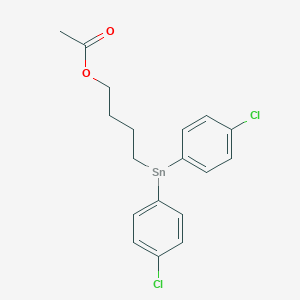
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
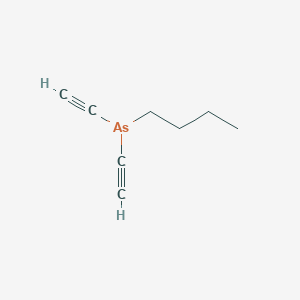
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
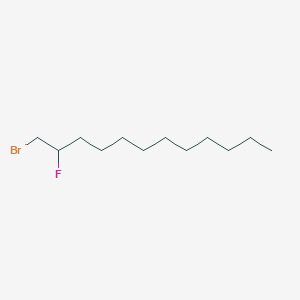
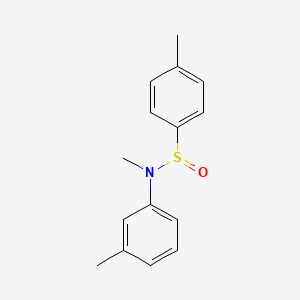
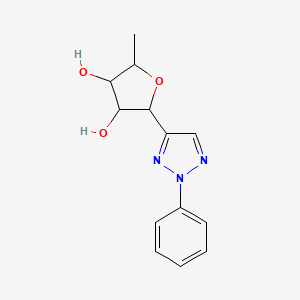

![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
